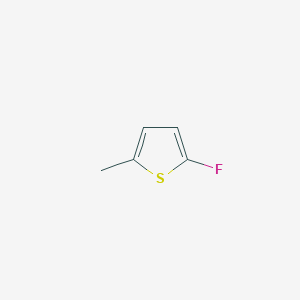

2-Fluoro-5-methylthiophene

Description

Its synthesis is achieved via electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) in tetrahydrofuran (THF), yielding 88% under optimized conditions (Method B) . The ¹⁹F NMR spectrum of the compound shows a characteristic doublet of doublets at δF -133.80, indicative of the electronic environment influenced by the fluorine and methyl substituents . This compound’s volatility necessitates careful handling during purification , a trait shared with simpler fluorothiophenes like 3-fluorothiophene (δF -131.13) .

Properties

IUPAC Name |

2-fluoro-5-methylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FS/c1-4-2-3-5(6)7-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEGDZKHUFWMBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617592 | |

| Record name | 2-Fluoro-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-00-1 | |

| Record name | 2-Fluoro-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

2-Fluoro-5-methylthiophene vs. 2-Chloro-5-methylthiophene (CAS 17249-82-0)

Fluorine’s smaller atomic radius and higher electronegativity enhance the compound’s stability and alter its electronic distribution compared to chlorine, making it more resistant to nucleophilic substitution but a stronger directing group in electrophilic reactions.

Positional Isomers: 2-Fluoro vs. 3-Fluoro Substitution

3-Fluorothiophene (δF -131.13) exhibits a less deshielded fluorine signal compared to this compound (δF -133.80), reflecting differences in ring electron density.

Benzo-Fused and Bithiophene Analogs

- 2-Methyl-5-nitrobenzo[b]thiophene : Synthesized via a four-step route (details unspecified) . The nitro group introduces strong electron-withdrawing effects, contrasting with fluorine’s moderate electron-withdrawing nature. Such compounds are often explored in materials science due to extended conjugation .

- 2,2'-Bithiophene Derivatives (e.g., 5-methyl-5'-phenyl): These feature two thiophene rings, enabling applications in organic electronics. The mono-thiophene structure of this compound limits conjugation but improves solubility for pharmaceutical applications .

Pharmaceutical Derivatives: Thiophene Fentanyl Hydrochloride

Thiophene fentanyl hydrochloride (CAS 2306823-39-0) incorporates a thiophene moiety but is pharmacologically distinct, acting as an opioid receptor agonist. Its toxicity remains unstudied , highlighting a gap in safety data for many fluorinated thiophenes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.